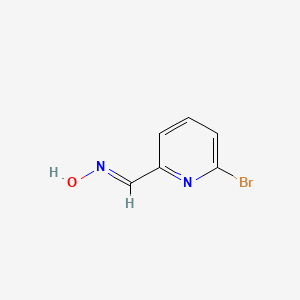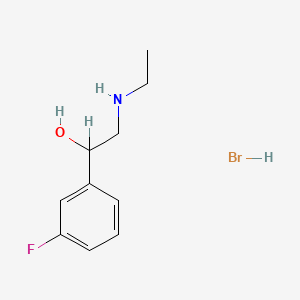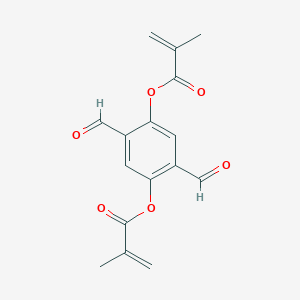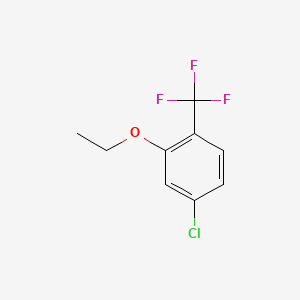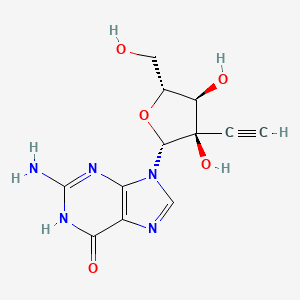
2'-c-Ethynylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-c-Ethynylguanosine is a modified nucleoside analog derived from guanosine. It features an ethynyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-c-Ethynylguanosine typically involves the introduction of an ethynyl group at the 2’ position of the ribose sugar. This can be achieved through various synthetic routes, including:
Sonogashira Coupling Reaction: This method involves the coupling of a halogenated guanosine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Alkyne Addition: Another approach involves the addition of an alkyne to a protected guanosine derivative, followed by deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of 2’-c-Ethynylguanosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 2’-c-Ethynylguanosine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while substitution reactions can produce various substituted guanosine analogs.
科学研究应用
2’-c-Ethynylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA research.
Medicine: 2’-c-Ethynylguanosine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2’-c-Ethynylguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The ethynyl group at the 2’ position can also interact with various molecular targets, including enzymes involved in nucleic acid metabolism.
相似化合物的比较
2’-c-Ethynylguanosine can be compared with other nucleoside analogs such as:
2’-c-Methylguanosine: Similar in structure but with a methyl group instead of an ethynyl group.
2’-c-Fluoroguanosine: Contains a fluorine atom at the 2’ position.
2’-c-Azidothymidine: A thymidine analog with an azido group at the 2’ position.
Uniqueness: The presence of the ethynyl group at the 2’ position imparts unique chemical reactivity and biological activity to 2’-c-Ethynylguanosine, distinguishing it from other nucleoside analogs. This modification enhances its potential as a therapeutic agent and a tool for studying nucleic acid function.
属性
分子式 |
C12H13N5O5 |
|---|---|
分子量 |
307.26 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H13N5O5/c1-2-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)20/h1,4-5,7,10,18-19,21H,3H2,(H3,13,15,16,20)/t5-,7-,10-,12-/m1/s1 |
InChI 键 |
FDQMCMRMROYDRV-GSWPYSDESA-N |
手性 SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
规范 SMILES |
C#CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)

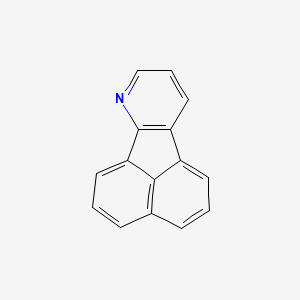


![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
